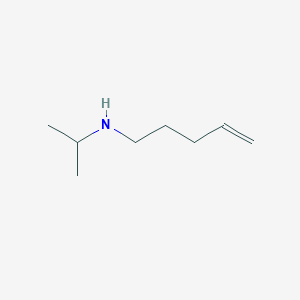






|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].[CH:7]([NH2:10])([CH3:9])[CH3:8]>>[CH:7]([NH:10][CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6])([CH3:9])[CH3:8]
|


|
Name
|
|
|
Quantity
|
42.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCC=C
|
|
Name
|
|
|
Quantity
|
423 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 60° C. for 48 h in the dark in a sealed tube
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Then the volatiles were evaporated at reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the crude residue was dissolved in 50 mL of diethyl ether
|
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|


Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NCCCC=C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 40% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |